molecular formula C24H22ClN5O2 B2829549 (4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 1608295-82-4

(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No. B2829549
CAS RN: 1608295-82-4
M. Wt: 447.92
InChI Key: YLLFCUPDKZRYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality (4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Reactions and Compound Synthesis

The synthesis of complex heterocyclic compounds often involves reactions that incorporate various functional groups, leading to diverse structural motifs. For example, derivatives of dibenzo[b,d]pyran, [1]benzopyrano[2,3-b]pyridine, and [1]benzopyrano[4,3,2-de][1,6]naphthyridine are obtained through reactions with compounds containing reactive methylene groups. These reactions highlight the versatility of heterocyclic compound synthesis, which can be tailored to produce specific chemical structures with potential applications in pharmaceuticals and materials science (O'Callaghan et al., 1995).

Pharmacological Activity Exploration

Research into the pharmacological activities of naphthyridine derivatives includes the evaluation of their cytotoxic properties against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities, highlighting their potential as therapeutic agents against cancer (Deady et al., 2003). Such studies are crucial for identifying new compounds that can be developed into effective treatments for diseases.

Advanced Material Synthesis

The synthesis of supramolecular adducts demonstrates the application of naphthyridine derivatives in materials science. These adducts, constructed through classical hydrogen bonds and various noncovalent interactions, showcase the potential of these compounds in forming complex structures with unique properties, suitable for applications in nanotechnology and materials engineering (Fang et al., 2020).

properties

IUPAC Name

(4Z)-4-[(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c1-13(2)30-23-15(10-26-30)8-14(22(25)28-23)9-16-11-29(3)12-18-20(24(31)32)17-6-4-5-7-19(17)27-21(16)18/h4-10,13H,11-12H2,1-3H3,(H,31,32)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLFCUPDKZRYAX-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)C=C3CN(CC4=C(C5=CC=CC=C5N=C34)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=NC(=C(C=C2C=N1)/C=C\3/CN(CC4=C(C5=CC=CC=C5N=C34)C(=O)O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

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